Methyl (3R,4R)-3-methylpiperidine-4-carboxylate
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Overview
Description
Methyl (3R,4R)-3-methylpiperidine-4-carboxylate is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,4R)-3-methylpiperidine-4-carboxylate typically involves several steps, including the N-acylation of 3-amino-4-methylpyridine, quaternization using benzyl halide, partial reduction with sodium borohydride, hydrolysis, and reductive amination . These steps are carried out under specific conditions to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as ring-closing metathesis and lipase-mediated kinetic resolution . These methods are preferred due to their efficiency and ability to produce the compound in large quantities with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: Methyl (3R,4R)-3-methylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl (3R,4R)-3-methylpiperidine-4-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors . Additionally, it has industrial applications in the production of fine chemicals and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl (3R,4R)-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s stereochemistry plays a crucial role in its binding affinity and efficacy. It can modulate various biochemical pathways, leading to its desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methyl (3R,4R)-3-methylpiperidine-4-carboxylate include other chiral piperidine derivatives, such as (3R,4S)-3-methylpiperidine-4-carboxylate and (3S,4R)-3-methylpiperidine-4-carboxylate . These compounds share similar structural features but differ in their stereochemistry.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in applications where stereochemistry is critical for activity and selectivity .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (3R,4R)-3-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
BSPJTLUXMCHYGU-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1C(=O)OC |
Canonical SMILES |
CC1CNCCC1C(=O)OC |
Origin of Product |
United States |
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